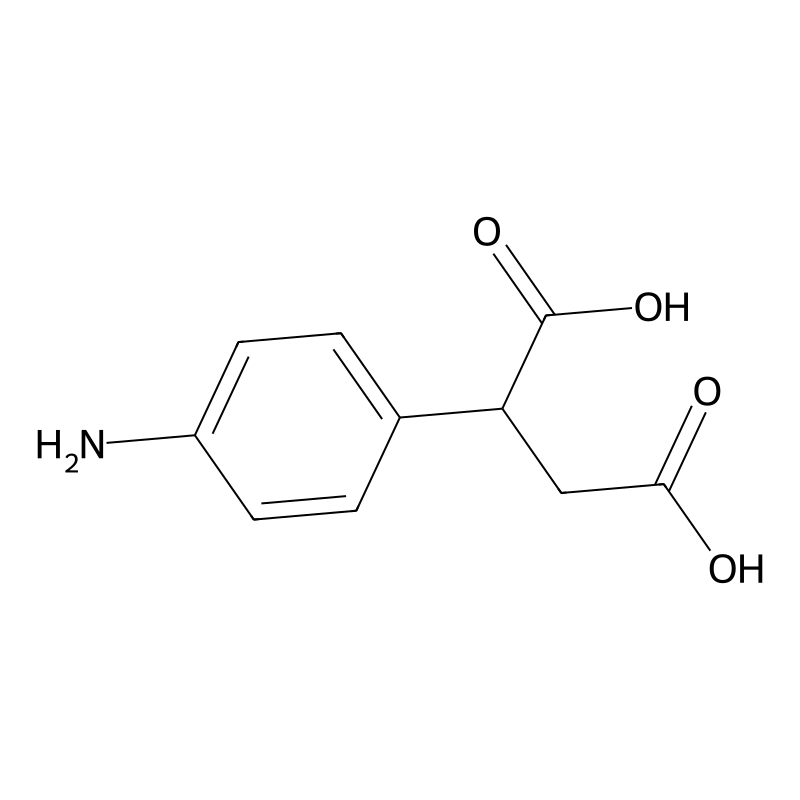

2-(4-Aminophenyl)succinic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Enzyme Inhibition:

Studies suggest that 2-APSA may act as an inhibitor for certain enzymes. For example, a 2010 study published in the journal "Bioorganic & Medicinal Chemistry" demonstrated its ability to inhibit human carbonic anhydrase IX (hCAIX), an enzyme linked to tumor progression and metastasis []. 2-APSA's potential as an anti-cancer agent through hCAIX inhibition warrants further investigation.

Ligand Design:

The presence of both the amine and carboxylic acid functional groups makes 2-APSA a potential candidate for ligand design. Ligands are molecules that bind to specific receptors or enzymes, influencing their activity. A 2013 study published in the journal "Dalton Transactions" explored the use of 2-APSA derivatives as ligands for lanthanide ions, elements with unique magnetic and luminescent properties []. This research suggests 2-APSA could be valuable in developing new materials with specific functionalities.

2-(4-Aminophenyl)succinic acid is a chemical compound with the molecular formula and a molecular weight of 209.20 g/mol. This compound features a succinic acid backbone with an amino group attached to one of the phenyl rings, specifically at the para position. The presence of both the amino and carboxylic acid functional groups gives this compound unique properties, making it relevant in various chemical and biological contexts.

- Skin and Eye Irritation: The amine group might cause skin and eye irritation upon contact [].

- Dust Inhalation: Inhalation of dust particles can irritate the respiratory tract.

- Proper Handling: Standard laboratory safety practices like wearing gloves and eye protection are recommended when handling this compound.

- Oxidation: The amino group can be oxidized to form nitro derivatives or other oxidized forms, which can be useful in synthesizing more complex molecules.

- Reduction: The compound may also participate in reduction reactions, potentially converting the carboxylic acid to an alcohol or other reduced forms.

- Esterification: The carboxylic acid group can react with alcohols to form esters, which are important in various applications including pharmaceuticals and polymers.

Research indicates that 2-(4-Aminophenyl)succinic acid exhibits potential biological activity. Compounds with similar structures have been studied for their roles in enzyme inhibition and as intermediates in metabolic pathways. For instance, succinic acid derivatives are known to influence metabolic processes by acting as intermediates in the Krebs cycle, which is crucial for cellular respiration . Additionally, derivatives of 4-aminophenyl compounds often show anti-inflammatory and analgesic properties, suggesting that 2-(4-Aminophenyl)succinic acid may also possess similar activities.

Several methods exist for synthesizing 2-(4-Aminophenyl)succinic acid:

- Direct Amination: Starting from succinic acid, amination can be achieved through reaction with para-aminophenol under suitable conditions (e.g., heat and catalysts).

- Nitration followed by Reduction: An alternative route involves nitrating 4-aminobenzoic acid to introduce a nitro group, which can later be reduced to an amino group while simultaneously reacting with succinic acid.

- Condensation Reactions: Condensation between 4-aminobenzaldehyde and maleic anhydride followed by hydrolysis can yield the desired compound .

2-(4-Aminophenyl)succinic acid has potential applications in:

- Pharmaceuticals: Due to its possible biological activities, it may serve as a precursor for drug development targeting inflammation or metabolic disorders.

- Polymer Chemistry: As a building block for synthesizing polymers with specific properties due to its functional groups.

- Biochemistry: Used in studies related to metabolic pathways and enzyme interactions.

Interaction studies involving 2-(4-Aminophenyl)succinic acid focus on its role in biochemical pathways and its effects on enzyme activity. For example, compounds similar to this one have been shown to interact with enzymes involved in the Krebs cycle, potentially affecting energy metabolism within cells . Furthermore, studies on its derivatives indicate that they may inhibit certain enzymes linked to inflammatory processes, suggesting therapeutic potential.

Several compounds share structural similarities with 2-(4-Aminophenyl)succinic acid. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Succinic Acid | Dicarboxylic acid | Basic building block in metabolic pathways |

| 4-Aminobenzoic Acid | Amino group on benzene | Precursor for dyes and pharmaceuticals |

| 2-(4-Nitrophenyl)succinic Acid | Nitro group instead of amino | Exhibits different reactivity and properties |

| Maleic Acid | Unsaturated dicarboxylic acid | Reacts readily in Diels-Alder reactions |

| Fumaric Acid | Geometric isomer of maleic acid | Involved in energy metabolism |

The unique combination of an amino group and a succinic acid backbone in 2-(4-Aminophenyl)succinic acid differentiates it from these compounds, allowing for distinct biochemical interactions and potential applications.